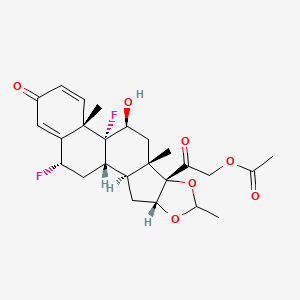

Fluocinonide 22 Methyl Homologue

Description

Fluocinonide 22 Methyl Homologue (FMH), with the chemical formula C₂₆H₃₂F₂O₇ and a molecular weight of 481.2 g/mol , is a synthetic glucocorticoid derivative structurally related to fluocinonide. It is characterized by the addition of a methyl group at the 22-position of the steroid backbone, a modification that alters its physicochemical and pharmacokinetic properties. FMH is primarily detected in cosmetic products via ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), where it exhibits a retention time of approximately 21.56–21.87 minutes under optimized chromatographic conditions . Its mass spectral signature includes key fragments at m/z 441.2 and 253.1, indicative of its structural stability and fragmentation patterns .

Properties

Molecular Formula |

C25H30F2O7 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,9,13-trimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H30F2O7/c1-12(28)32-11-20(31)25-21(33-13(2)34-25)9-15-16-8-18(26)17-7-14(29)5-6-22(17,3)24(16,27)19(30)10-23(15,25)4/h5-7,13,15-16,18-19,21,30H,8-11H2,1-4H3/t13?,15-,16-,18-,19-,21+,22-,23-,24-,25+/m0/s1 |

InChI Key |

KKIPAVYRVSRGIO-FQCPQOJPSA-N |

Isomeric SMILES |

CC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)F)C)F |

Canonical SMILES |

CC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C)C)O)F)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluocinonide 22 Methyl Homologue involves multiple steps, starting from the appropriate steroidal precursors. The key steps typically include fluorination, hydroxylation, and esterification reactions under controlled conditions . Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fluocinonide 22 Methyl Homologue undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of ketones can regenerate hydroxyl groups .

Scientific Research Applications

Fluocinonide 22 Methyl Homologue has a wide range of applications in scientific research, including:

Mechanism of Action

Fluocinonide 22 Methyl Homologue exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes . This interaction modulates the transcription of genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

Structural and Functional Insights

- Clobetasol vs. FMH : Clobetasol (MW 411.2) lacks the 22-methyl modification, resulting in a shorter retention time (21.24 min vs. 21.56–21.87 min) , suggesting lower lipophilicity. Clobetasol’s fragments (m/z 373.3, 390.9) reflect its unmodified ester side chain, whereas FMH’s fragments indicate methyl-induced stability .

- Betamethasone 17-propionate : This compound shares anti-inflammatory potency with FMH but differs in substituents (propionate vs. methyl group). Its higher retention time (22.93 min) correlates with increased side-chain hydrophobicity .

- Mometasone : With a molecular weight of 427.2, mometasone’s chlorine substitution enhances receptor binding affinity compared to FMH’s methyl modification . Its shorter retention time (22.03 min) reflects distinct polarity.

Pharmacokinetic and Regulatory Considerations

- This aligns with its detection in topical cosmetics rather than systemic medications .

Research Findings and Discrepancies

- Chromatographic Variability : FMH’s dual retention times (21.56/21.87 min) in may arise from isomerism or analytical conditions (e.g., column type, mobile phase) . Further studies are needed to resolve this inconsistency.

- Homologous Series Trends: As a methyl homologue, FMH follows trends in homologous series where CH₂ additions incrementally alter solubility and metabolic stability . Its methyl group likely reduces hepatic clearance compared to non-methylated analogs .

Biological Activity

Fluocinonide 22 Methyl Homologue is a synthetic corticosteroid that exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C25H30F2O7

- Molecular Weight : 480.5 g/mol

Fluocinonide acts primarily through the glucocorticoid receptor (GR), leading to a series of downstream effects that contribute to its anti-inflammatory properties. The binding of fluocinonide to GR inhibits the transcription of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. Key mechanisms include:

- Inhibition of Phospholipase A2 : This reduces the production of arachidonic acid derivatives, thus decreasing inflammation.

- Suppression of NF-kB Activation : By inhibiting this transcription factor, fluocinonide reduces the expression of various inflammatory mediators such as IL-1β, IL-6, and TNF-α .

- Promotion of Anti-inflammatory Genes : Fluocinonide enhances the expression of genes that counteract inflammation, contributing to its therapeutic effects in dermatological conditions.

Anti-inflammatory Effects

Fluocinonide has been shown to significantly reduce inflammation in various models. The following table summarizes its anti-inflammatory activity compared to other corticosteroids:

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| This compound | 41 | Effective in reducing inflammation markers |

| Fluocinolone Acetonide | 27 | Comparable anti-inflammatory activity |

| Betamethasone | 55 | Similar potency in inflammatory models |

The above data suggests that fluocinonide is highly effective in modulating inflammatory responses, making it suitable for treating conditions like dermatitis and psoriasis.

Case Studies

-

Topical Application in Dermatitis :

A study involving patients with atopic dermatitis demonstrated that topical application of fluocinonide significantly improved symptoms compared to a placebo group. Patients reported reduced erythema and pruritus within one week of treatment . -

Systemic Administration in Autoimmune Disorders :

In a cohort study on patients with autoimmune skin disorders, systemic administration of fluocinonide led to a marked reduction in disease activity scores and improvements in quality of life metrics after six weeks of treatment .

Research Findings

Recent studies have explored the broader implications of fluocinonide's biological activity:

- In Vitro Studies : Research indicates that fluocinonide can modulate gene expression related to inflammation and immune response in cultured human dermal fibroblasts exposed to lipopolysaccharides (LPS). It was found to upregulate protective markers while downregulating pro-inflammatory cytokines .

- In Vivo Models : Animal studies have shown that fluocinonide effectively reduces edema and hyperalgesia in models of acute inflammation. The compound was administered topically and resulted in significant reductions in paw swelling compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.